molecular formula C13H18Cl3NO B1441785 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-51-6

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441785
CAS No.: 1219972-51-6
M. Wt: 310.6 g/mol
InChI Key: LOBHJQZKROWRNY-UHFFFAOYSA-N
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Description

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H18Cl3NO . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with 2-chloroethylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new chemical entities .

Biology: In biological research, the compound is used to study the effects of chlorinated phenoxy compounds on cellular processes. It is also used in the development of new bioactive molecules .

Medicine: It is studied for its potential pharmacological properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Comparison: Compared to similar compounds, 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-4-1-5-12(13(11)15)17-8-6-10-3-2-7-16-9-10;/h1,4-5,10,16H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHJQZKROWRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.